![molecular formula C12H15F13N2O2S B13420023 N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt CAS No. 38850-51-0](/img/structure/B13420023.png)
N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt
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Overview
Description
N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt is a zwitterionic (inner salt) fluorinated surfactant belonging to the quaternary ammonium family. Its structure comprises a tridecafluorohexylsulfonyl group attached to a propanaminium backbone with three methyl substituents. This compound is notable for its ampholytic properties, enabling applications in firefighting foams, coatings, and specialty surfactants due to its ability to reduce surface tension in both aqueous and non-polar systems .
Key characteristics include:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt typically involves the reaction of a tridecafluorohexyl sulfonyl chloride with N,N,N-trimethyl-1-propanaminium. The reaction is carried out under controlled conditions to ensure the formation of the desired inner salt. The process may involve the use of solvents such as dichloromethane or acetonitrile and requires careful temperature control to avoid side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains two key functional groups:
-
Sulfonamide group (–SO₂NH–): Prone to nucleophilic acyl substitution and hydrolysis under acidic or basic conditions.
-
Quaternary ammonium group (N,N,N-trimethylammonium): Engages in ion-exchange reactions, precipitation with anionic species, and potential antimicrobial interactions via membrane disruption .
Hydrolysis of the Sulfonamide Group
The sulfonamide moiety undergoes hydrolysis under alkaline conditions to form the corresponding sulfonic acid:
R-SO2NH-OH−R-SO3−+NH3
This reaction reduces the compound’s stability in aqueous alkaline environments.
Quaternization and Ion-Exchange Reactions
The quaternary ammonium group interacts with anionic species (e.g., dyes, surfactants) via electrostatic attraction, enabling applications in wastewater treatment or polymer synthesis .
Comparison of Reaction Pathways with Similar PFAS Compounds
Compound | Key Functional Groups | Primary Reactions |
---|---|---|
Heptadecafluorooctyl sulfonamide derivative | Sulfonamide, fluorinated tail | Hydrolysis, nucleophilic acyl substitution |
Cocamidopropyl betaine | Quaternary ammonium, hydroxyl | Surfactant interactions, pH-dependent solubility |
Fluorinated alkyl sulfonates | Sulfonate, fluorinated chain | Ion-exchange, surface activity |
The tridecafluorohexyl chain in the target compound enhances hydrophobicity and stability compared to non-fluorinated analogs .
Analytical Challenges
The compound’s zwitterionic nature complicates purification and characterization. Techniques like ion chromatography or mass spectrometry are required to assess reaction products .
Scientific Research Applications
N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt involves its interaction with specific molecular targets. The tridecafluorohexyl group imparts unique properties, such as high hydrophobicity and chemical stability, which can influence its interactions with biological membranes and proteins. The compound can disrupt membrane integrity or inhibit enzyme activity, leading to its observed effects .
Comparison with Similar Compounds
Structural Analogues with Varying Fluorocarbon Chains
Compound A : 1-Propanaminium, N,N,N-trimethyl-3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-1-oxooctyl)amino]-, iodide (1:1)
- CAS RN : 335-90-0 .
- Molecular formula : C₁₆H₁₆F₁₅IN₂O.
- Fluorocarbon chain : Pentadecafluorooctyl (C8, 15 fluorine atoms).
- Key differences :
- Longer fluorocarbon chain enhances hydrophobicity and surface activity but increases environmental persistence.
- Iodide counterion improves solubility in polar solvents compared to inner salts.
- Applications : Likely used in high-performance coatings and electronics cleaning agents .
Compound B : N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium chloride
- CAS RN : 53517-98-9 .
- Molecular formula : C₁₄H₁₆F₁₅N₂O·Cl.
- Fluorocarbon chain: Perfluorooctanoyl (C8, fully fluorinated).
- Key differences :
- Fully fluorinated acyl chain increases chemical stability but raises regulatory concerns due to persistence.
- Chloride counterion offers different solubility and ionic strength properties.
- Applications : Industrial surfactants and emulsifiers .
Functionalized Analogues with Additional Substituents
Compound C : N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(3-sulfopropyl)[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium hydroxide inner salt
- CAS RN : 38850-58-7 .
- Molecular formula : C₁₆H₂₅F₁₃N₂O₇S₂.
- Key differences :
- Hydroxyethyl and sulfopropyl groups enhance water solubility and zwitterionic character.
- Broader pH tolerance for applications in personal care products.
- Applications : Anti-static agents, shampoos, and conditioners .
Regulatory and Environmental Considerations
- Target compound : Shorter tridecafluorohexyl chain (C6) may align with evolving regulations (e.g., EPA PFAS Action Plan) aimed at restricting long-chain PFAS .
- Compound A/B : Longer C8 chains are increasingly phased out due to bioaccumulation risks .
- Compound C : Sulfonate and hydroxyethyl groups may improve biodegradability, reducing regulatory scrutiny .
Comparative Data Table
Compound Name | CAS RN | Molecular Formula | Fluorocarbon Chain | Counterion/Structure | Key Applications | Regulatory Status |
---|---|---|---|---|---|---|
N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt | 518303-20-3 | C₁₄H₁₆F₁₃N₂O₂S | C6 (13 F) | Zwitterionic | Firefighting foams, surfactants | Emerging restrictions on C6 PFAS |
1-Propanaminium, N,N,N-trimethyl-3-[(pentadecafluoro-1-oxooctyl)amino]-, iodide (Compound A) | 335-90-0 | C₁₆H₁₆F₁₅IN₂O | C8 (15 F) | Iodide | Coatings, electronics cleaning | Restricted in some jurisdictions |
N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium chloride (Compound B) | 53517-98-9 | C₁₄H₁₆F₁₅N₂O·Cl | C8 (15 F) | Chloride | Industrial surfactants | Highly restricted |
N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(3-sulfopropyl)[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium inner salt (Compound C) | 38850-58-7 | C₁₆H₂₅F₁₃N₂O₇S₂ | C6 (13 F) | Zwitterionic | Personal care products | Lower regulatory risk |
Biological Activity
N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt (CAS Number: 38850-51-0) is a synthetic fluorinated compound belonging to the family of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their unique chemical properties, including high stability and resistance to degradation. This article explores the biological activity of this compound, focusing on its effects on human health and the environment.
- Molecular Formula: C12H15F13N2O2S
- Molecular Weight: 498.3039 g/mol
- Structure: The compound features a trimethylammonium group and a tridecafluorohexyl sulfonamide moiety, contributing to its amphiphilic nature.
Biological Activity
The biological activity of N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium is primarily linked to its classification as a PFAS. PFAS have been studied extensively for their potential health impacts, particularly concerning their persistence in biological systems and the environment.
1. Toxicological Effects
Research indicates that PFAS compounds can have various toxicological effects, including:
- Endocrine Disruption: Studies suggest that exposure to PFAS can disrupt hormonal functions, potentially leading to reproductive and developmental issues .
- Immune System Impact: Exposure has been associated with altered immune responses, including reduced antibody responses to vaccinations in children .
- Carcinogenic Potential: Some PFAS have been classified as carcinogenic or toxic to reproduction, raising concerns about their long-term health effects .
2. Environmental Persistence
PFAS are known for their environmental persistence due to their strong carbon-fluorine bonds. This stability leads to bioaccumulation in wildlife and humans, raising concerns about chronic exposure and potential health risks over time .
Case Study 1: Health Impacts in Populations
A notable study conducted on populations exposed to PFAS in drinking water revealed significant correlations between serum levels of these substances and various health issues, including thyroid disease and increased cholesterol levels. The study highlighted the need for further investigation into the long-term health effects of chronic exposure to PFAS compounds like N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium .
Case Study 2: Wildlife Exposure
Research on wildlife has shown that PFAS can accumulate in the tissues of fish and other organisms, leading to higher concentrations in predators at the top of the food chain. This bioaccumulation raises concerns about ecosystem health and the potential for human exposure through dietary sources .
Data Summary
The following table summarizes key findings related to the biological activity of N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium:
Aspect | Findings |
---|---|
Chemical Stability | Highly stable; resistant to environmental degradation |
Health Risks | Endocrine disruption, immune system effects |
Environmental Impact | Persistent in ecosystems; bioaccumulation observed |
Regulatory Status | Subject to restrictions under various regulations |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt, and how can computational methods improve reaction efficiency?
- Methodological Answer : Utilize quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify energetically favorable intermediates. Coupled with high-throughput screening, this approach reduces trial-and-error experimentation. For example, integrating reaction path search methods with experimental feedback loops accelerates optimization of solvent systems and catalysts .
Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?
- Methodological Answer : Employ reverse-phase HPLC (e.g., Newcrom R1 column) to assess purity and retention behavior under gradient elution conditions. Complement with 19F and 1H NMR to confirm the integrity of the fluorinated sulfonyl group and quaternary ammonium moiety. FT-IR can validate sulfonamide and sulfonate functional groups .
Q. How does the compound’s amphiphilic structure influence its solubility and aggregation behavior in aqueous systems?
- Methodological Answer : Conduct dynamic light scattering (DLS) and surface tension measurements to study critical micelle concentration (CMC). Vary pH and ionic strength to evaluate zwitterionic interactions. Compare with structurally analogous perfluorinated surfactants (e.g., PFOS derivatives) to contextualize results .
Advanced Research Questions
Q. How can computational modeling predict the compound’s intermolecular interactions in membrane-based separation systems?
- Methodological Answer : Use molecular dynamics (MD) simulations to model interactions with polymeric membranes (e.g., polyamide). Analyze binding free energies of the fluorinated tail with hydrophobic domains and the sulfonate group with hydrophilic regions. Validate predictions via permeation experiments using crossflow filtration setups .
Q. What experimental frameworks are recommended to resolve contradictions in environmental persistence data for PFAS-related compounds like this inner salt?
- Methodological Answer : Implement longitudinal degradation studies under controlled conditions (UV exposure, microbial activity) with LC-MS/MS quantification. Cross-reference with computational models (e.g., EPI Suite) to predict half-lives. Address discrepancies by isolating degradation intermediates and assessing their toxicity via in vitro bioassays .
Q. How can reactor design be optimized for scalable synthesis while minimizing perfluorinated byproduct formation?
- Methodological Answer : Adopt continuous-flow reactors with real-time monitoring (e.g., inline FT-IR) to control reaction exothermicity and intermediate stability. Optimize residence time and mixing efficiency using computational fluid dynamics (CFD). Validate via GC-MS analysis of effluent streams to quantify unwanted fluorinated side-products .
Q. What strategies mitigate data variability in assessing the compound’s bioaccumulation potential across different trophic levels?
- Methodological Answer : Standardize test systems using OECD Guidelines 305 (bioaccumulation in fish) and 317 (soil microcosms). Apply isotope tracing (14C-labeled compound) to track uptake pathways. Use multivariate statistical analysis to distinguish species-specific metabolic pathways from environmental variables .
Q. Methodological Tables
Properties
CAS No. |
38850-51-0 |
---|---|
Molecular Formula |
C12H15F13N2O2S |
Molecular Weight |
498.31 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl-[3-(trimethylazaniumyl)propyl]azanide |
InChI |
InChI=1S/C12H15F13N2O2S/c1-27(2,3)6-4-5-26-30(28,29)12(24,25)10(19,20)8(15,16)7(13,14)9(17,18)11(21,22)23/h4-6H2,1-3H3 |
InChI Key |
IYEGKHOUXHEZTH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCC[N-]S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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